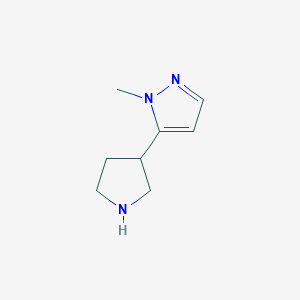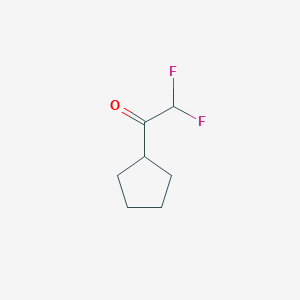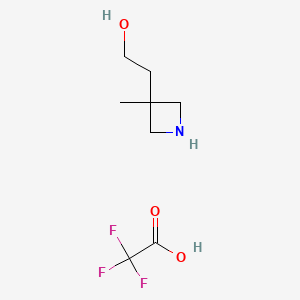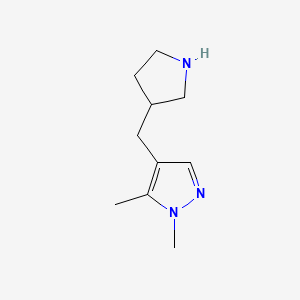
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a thiophene ring. Thiophene is a sulfur-containing heterocycle known for its aromatic properties and is commonly found in various biologically active molecules. The presence of both the cyclohexane and thiophene rings in this compound makes it an interesting subject for research in medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Alkylation: The thiophene derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Cyclohexane Ring Formation: The alkylated thiophene is then subjected to cyclization reactions to form the cyclohexane ring.
Carboxylation: Finally, the cyclohexane ring is functionalized with a carboxylic acid group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing catalysts and specific reaction conditions to increase yield and purity. The use of microwave irradiation and other advanced techniques can also be employed to enhance reaction efficiency .
化学反応の分析
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiophene derivatives.
科学的研究の応用
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- Cyclohexane-1-carboxylic acid
- 2-(Thiophen-3-yl)ethanol
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)cyclohexane-1-carboxylic acid is unique due to the combination of the cyclohexane ring and the thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C13H18O2S |
|---|---|
分子量 |
238.35 g/mol |
IUPAC名 |
1-(2-thiophen-3-ylethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H18O2S/c14-12(15)13(6-2-1-3-7-13)8-4-11-5-9-16-10-11/h5,9-10H,1-4,6-8H2,(H,14,15) |
InChIキー |
MCBPLFYSEFQWDT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(CCC2=CSC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



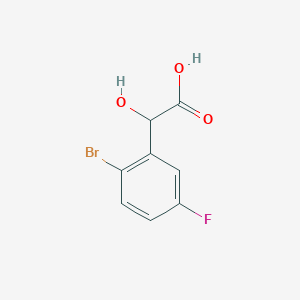
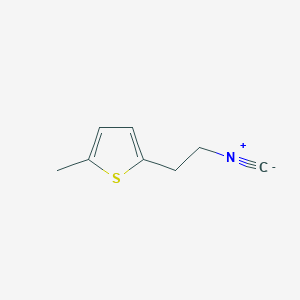
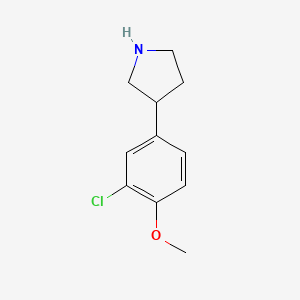
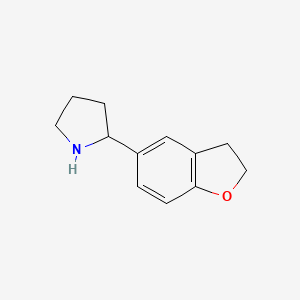
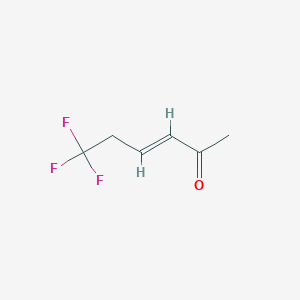
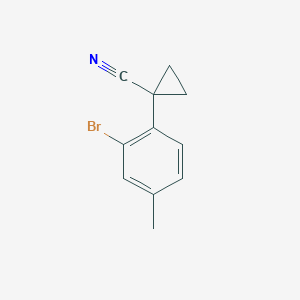
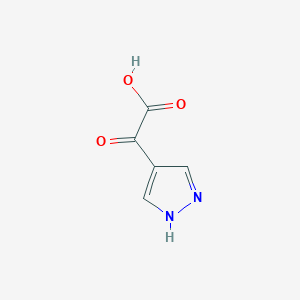
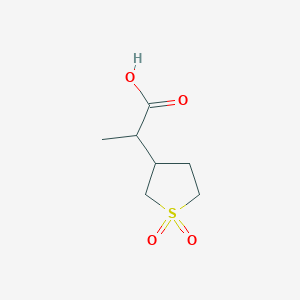
![benzylN-[5-(4-bromophenyl)-1,3-dioxan-5-yl]carbamate](/img/structure/B13607435.png)
